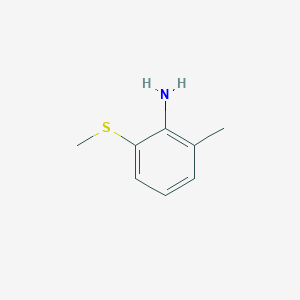
2-Methyl-6-(methylsulfanyl)aniline
Übersicht
Beschreibung
2-Methyl-6-(methylsulfanyl)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a methylsulfanyl group attached to the aniline ring. While the provided papers do not directly discuss 2-Methyl-6-(methylsulfanyl)aniline, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related sulfanyl aniline derivatives is described in the literature. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones involves the insertion of sulfur dioxide starting from anilines, which proceeds efficiently under mild conditions . Another synthesis method for 2,6-bis(arylsulfonyl)anilines involves nucleophilic aromatic substitution followed by hydrogenation and oxidation . These methods suggest that the synthesis of 2-Methyl-6-(methylsulfanyl)aniline could potentially involve similar steps, such as the use of sulfur dioxide or nucleophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the structure of a Schiff base related to 2-Methyl-6-(methylsulfanyl)aniline was analyzed and found to exhibit distinct hydrogen bonds and weak supramolecular interactions in its crystal lattice . This implies that 2-Methyl-6-(methylsulfanyl)aniline could also exhibit interesting structural features, such as hydrogen bonding or specific crystal packing patterns.
Chemical Reactions Analysis
The chemical reactivity of sulfanyl aniline derivatives can be complex. The paper on 2,6-bis(arylsulfonyl)anilines discusses their high fluorescence emissions and the ability of certain derivatives to act as turn-on fluorescence probes for selective detection of DNA . This suggests that 2-Methyl-6-(methylsulfanyl)aniline may also participate in chemical reactions that could be utilized in sensing applications or as part of fluorescent materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl aniline derivatives are diverse. The spectroscopic investigation of a related pyrimidine compound provides insights into its vibrational properties, molecular geometry, and potential as a chemotherapeutic agent . Similarly, 2-Methyl-6-(methylsulfanyl)aniline may have unique vibrational properties and molecular interactions that could be explored for various applications, including pharmacological uses.
Wissenschaftliche Forschungsanwendungen
Domino Reaction in Chemistry
One study discusses the reaction involving a compound structurally related to 2-Methyl-6-(methylsulfanyl)aniline. This reaction results in the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, highlighting the compound's utility in complex chemical reactions (Erkin & Ramsh, 2014).
Spectroscopic Properties
Another research focuses on the spectroscopic properties of a Schiff base related to 2-Methyl-6-(methylsulfanyl)aniline. This compound exhibits distinct hydrogen bonds and weak supramolecular interactions, which are significant in understanding its spectroscopic behavior (Richards et al., 2015).
Synthesis of Sulfonated Oxindoles
A study on the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones shows the importance of aniline derivatives in facilitating reactions involving sulfur dioxide. This highlights the compound's role in synthesizing complex organic structures (Liu, Zheng, & Wu, 2017).
Preparation of Benzothiazine Derivatives
2-Methyl-6-(methylsulfanyl)aniline is utilized in the high-yield synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives. This process involves several steps, including protection, acylation, and oxidation, demonstrating the compound's versatility in organic synthesis (Montis et al., 2008).
Generation of Anion–π and Lone Pair–π Interactions
Research on 1,3,5-triazine-based ligands, including derivatives of 2-Methyl-6-(methylsulfanyl)aniline, shows their ability to generate anion–π and lone pair–π interactions in coordination compounds. This is crucial in understanding the compound's applications in supramolecular chemistry (Costa et al., 2010).
Chemoselective Reactions
Studies detail the chemoselective reactions of certain electrophiles with amines, demonstrating the selective reactivity of compounds like 2-Methyl-6-(methylsulfanyl)aniline. This indicates its potential in specific chemical synthesis processes (Baiazitov et al., 2013).
Electroluminescence Application
Another study explores the use of derivatives of 2-Methyl-6-(methylsulfanyl)aniline in electroluminescent applications. The research investigates the luminescent properties of these compounds, indicating their potential in electronic and photonic devices (Beppu et al., 2014).
Catalytic Applications
A study on the complex of 2-(methylthio)aniline with palladium(II) demonstrates its efficiency as a catalyst for Suzuki-Miyaura C-C coupling in water. This highlights the compound's role in facilitating environmentally friendly chemical processes (Rao et al., 2014).
Safety And Hazards
The safety data for 2-Methyl-6-(methylsulfanyl)aniline indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and may be suspected of causing genetic defects and cancer . It is advised to use personal protective equipment as required and to handle the compound in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-methyl-6-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTJYVQYCJYACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549338 | |
| Record name | 2-Methyl-6-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(methylsulfanyl)aniline | |
CAS RN |
100305-95-1 | |
| Record name | 2-Methyl-6-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





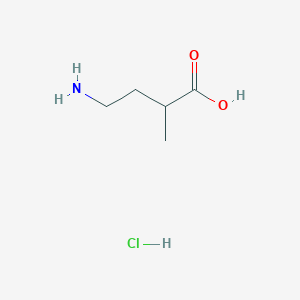
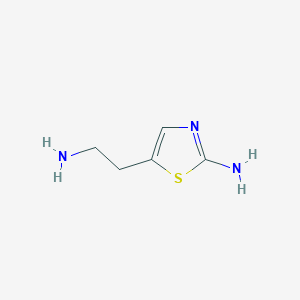

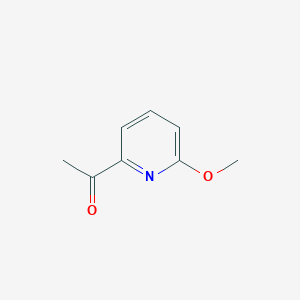
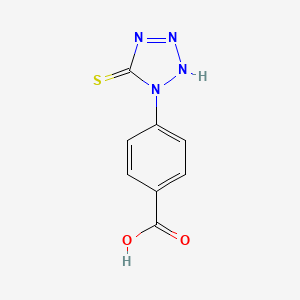
![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)

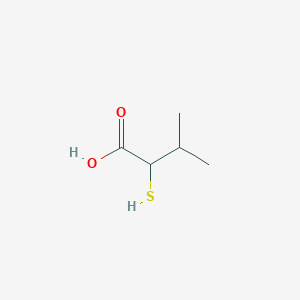
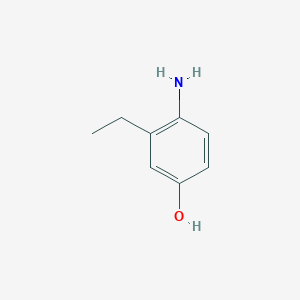
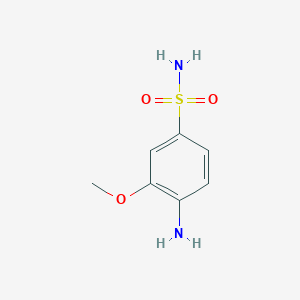
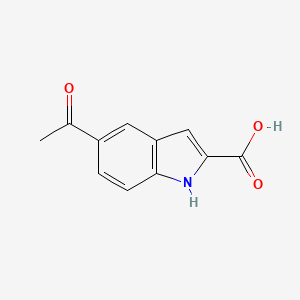
![[1,1'-Bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1282533.png)